molecular formula C19H28ClNO2 B3976261 1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

Cat. No.: B3976261
M. Wt: 337.9 g/mol
InChI Key: JHLVDYPSNMUBIT-UHFFFAOYSA-N
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Description

1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring, a dipropylamino group, and a propanol moiety

Properties

IUPAC Name

1-(dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2.ClH/c1-3-12-20(13-4-2)14-17(21)15-22-19-11-7-9-16-8-5-6-10-18(16)19;/h5-11,17,21H,3-4,12-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLVDYPSNMUBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(COC1=CC=CC2=CC=CC=C21)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride typically involves multiple steps, starting with the preparation of the naphthalene derivative. The synthetic route may include:

    Naphthalene Derivative Formation: The naphthalene ring is functionalized to introduce the necessary substituents.

    Amination: Introduction of the dipropylamino group through nucleophilic substitution reactions.

    Propanol Attachment: The propanol moiety is attached via etherification or similar reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, modifying its properties.

    Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions, leading to the breakdown of the ether linkage.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as acting on specific receptors or pathways.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride can be compared with similar compounds such as:

    1-(Diethylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride: Similar structure but with diethylamino instead of dipropylamino.

    1-(Dipropylamino)-3-phenoxypropan-2-ol;hydrochloride: Similar structure but with a phenoxy group instead of a naphthalen-1-yloxy group.

These comparisons highlight the unique aspects of 1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride, such as its specific substituents and their effects on its chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Reactant of Route 2
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1-(Dipropylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride

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